Common substitute monomers like HDDA cause brittle films and phase separation in water-borne UV adhesives. TEGDA’s low Tg (46°C) and ether-rich backbone prevent micro-cracking, ensuring durable flexibility on flexible substrates. • Maintains 10-20 cps viscosity for superior flow. • Delivers high crosslink density without sacrificing elasticity. • Compatible with water-based systems, outperforming hydrophobic alternatives. Supplied with verified purity, reliable global logistics.
Triethylene glycol diacrylate (TEGDA, CAS 1680-21-3) is a bifunctional ether acrylate monomer widely utilized as a reactive diluent and crosslinking agent in UV/EB-curable systems [1]. Characterized by a low viscosity of 10–20 cps at 25°C and a molecular weight of 258.3 g/mol, TEGDA offers a precise balance of high reactivity and processability. Its core structure, featuring repeating ethylene oxide units, imparts inherent hydrophilicity and flexibility to cured polymer networks, distinguishing it from standard aliphatic diacrylates. Procurement professionals typically select TEGDA for applications requiring rapid cure responses, high crosslink density, and enhanced moisture compatibility, such as in water-compatible adhesives, flexible coatings, and advanced hydrogel formulations.
Substituting TEGDA with generic bifunctional monomers like 1,6-hexanediol diacrylate (HDDA) or dipropylene glycol diacrylate (DPGDA) often results in critical formulation failures in specialized applications[1]. While HDDA offers similar low-viscosity dilution, its hydrophobic alkane backbone leads to phase separation in water-borne systems and yields a significantly more rigid cured film (Tg ~63°C) that is prone to cracking on flexible substrates [2]. Conversely, replacing TEGDA with longer-chain polyethylene glycol diacrylates (PEGDA) excessively reduces the crosslink density, compromising the mechanical strength of the final polymer. Furthermore, DPGDA produces a much higher glass transition temperature (>85°C), destroying the targeted flexibility required in advanced coatings and inks.
Thermal analysis of cured homopolymers demonstrates that TEGDA yields significantly more flexible networks compared to standard aliphatic or propylene-based diacrylates. The glass transition temperature (Tg) of a TEGDA homopolymer is approximately 46°C [1]. In direct contrast, the widely used diluent 1,6-hexanediol diacrylate (HDDA) produces a more rigid network with a Tg of 63°C, while dipropylene glycol diacrylate (DPGDA) yields a highly rigid structure with a Tg exceeding 85°C [2]. This lower Tg for TEGDA is directly attributable to the flexible ether linkages in its triethylene glycol core.
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | 46°C (TEGDA) |
| Comparator Or Baseline | 63°C (HDDA) and >85°C (DPGDA) |
| Quantified Difference | 17°C lower Tg than HDDA, indicating substantially higher flexibility |
| Conditions | Standard UV-cured homopolymer thermal analysis |
Enables the formulation of crack-resistant flexible coatings and adhesives without sacrificing the fast cure speed associated with low-viscosity monomers.
For UV-curable inkjet inks and high-solids coatings, process viscosity is a strict limiting factor. TEGDA exhibits an exceptionally low dynamic viscosity of 10–20 cps at 25°C, making it a highly efficient reactive diluent . When compared to ethoxylated bisphenol A diacrylates (which can exceed 800 cps) or longer-chain PEGDA variants (e.g., PEG400DA at ~50-60 cps), TEGDA allows formulators to drastically reduce the bulk viscosity of high-molecular-weight oligomer blends[1]. While HDDA has a slightly lower viscosity (5-8 cps), TEGDA is prioritized when the formulation also requires hydrophilicity and lower shrinkage.
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | 10–20 cps (TEGDA) |
| Comparator Or Baseline | ~50-60 cps (PEG400DA) and >800 cps (Bisphenol A diacrylates) |
| Quantified Difference | Up to 40x lower viscosity than standard aromatic oligomers, and 3x lower than mid-chain PEGDAs |
| Conditions | Rheological measurement at 25°C |
Allows for optimal printhead jetting performance in UV inks and smooth leveling in coatings without relying on volatile organic compounds (VOCs).
In the synthesis of hydrogels and contact lenses, the chain length of the crosslinker dictates both mechanical strength and optical properties. TEGDA (Mw 258.3 g/mol) possesses a shorter molecular chain compared to longer poly(ethylene glycol) diacrylates (e.g., 9-EGDMA or PEGDA 600) [1]. Studies optimizing oxygen permeability and refractive index have shown that utilizing TEGDA at concentrations around 9 mol% maximizes the refractive index (n = 1.53) due to a higher crosslinking point density [2]. Substituting TEGDA with longer PEGDA chains significantly decreases this crosslink density, leading to lower elastic moduli and altered optical clarity.
| Evidence Dimension | Refractive Index (n) and Crosslink Density |
| Target Compound Data | n = 1.53 at 9 mol% TEGDA |
| Comparator Or Baseline | Longer chain PEGDA crosslinkers (lower n, lower elastic modulus) |
| Quantified Difference | Higher structural point density and maximized refractive index compared to extended PEG chains |
| Conditions | Hydrogel synthesis for contact lens applications |
Provides precise control over the mechanical stiffness and optical clarity of hydrogels, which is impossible to achieve with highly flexible, long-chain PEGDA.
The chemical structure of TEGDA, featuring three repeating ethylene oxide units, imparts significant hydrophilic characteristics compared to purely aliphatic monomers [1]. Formulators replacing 1,6-hexanediol diacrylate (HDDA) with TEGDA in water-compatible or emulsion-based UV systems observe a marked improvement in phase stability. HDDA, being highly hydrophobic, tends to phase-separate in aqueous environments, whereas TEGDA acts as an effective compatibilizer, maintaining a homogeneous mixture [2]. This hydrophilicity also translates to improved wetting on polar substrates.
| Evidence Dimension | Aqueous Compatibility / Hydrophilicity |
| Target Compound Data | High compatibility (ether-linkage driven) |
| Comparator Or Baseline | HDDA (hydrophobic alkane chain) |
| Quantified Difference | Eliminates phase separation in polar/aqueous UV formulations |
| Conditions | Water-borne UV coating and hydrogel precursor blending |
Critical for procuring a stable reactive diluent in environmentally friendly water-borne UV coatings and biocompatible medical adhesives.
Due to its low Tg (46°C) and excellent viscosity-reducing properties (10-20 cps), TEGDA is a primary choice for UV-curable inkjet inks and coatings applied to flexible substrates [1]. It prevents the micro-cracking and brittleness typically caused by rigid diluents like DPGDA or HDDA.
TEGDA's specific chain length provides an optimal balance of hydrophilicity and high crosslink density. It is utilized to tune the refractive index (up to 1.53) and mechanical modulus of non-silicone hydrogels, offering structural integrity that longer-chain PEGDA crosslinkers cannot achieve [2].
Because of its ether-rich, hydrophilic backbone, TEGDA acts as a highly compatible reactive diluent in water-borne UV adhesive formulations. It ensures phase stability and excellent wetting on polar substrates, outperforming hydrophobic aliphatic alternatives like HDDA[3].
In advanced battery research, TEGDA is employed as a bifunctional crosslinker in in-situ polymerized solid electrolytes. Its ethylene oxide segments assist in lithium-ion solvation and transport, while its diacrylate functionality ensures a robust, crosslinked mechanical network superior to monofunctional analogs [4].
Irritant